3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine
Description
3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine (CAS: 2201653-30-5) is a heterocyclic compound with the molecular formula C₁₄H₁₈N₄OS and a molecular weight of 290.38 g/mol . Its structure comprises a pyridine ring substituted with a methyl group at position 3 and a methoxy group at position 2, which is linked to a piperidin-4-yl moiety. The piperidine ring is further functionalized with a 1,3,4-thiadiazole group at the nitrogen atom. This hybrid architecture integrates features of pyridine (a six-membered aromatic ring with one nitrogen atom), piperidine (a six-membered saturated ring with one nitrogen atom), and 1,3,4-thiadiazole (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom).
Properties
IUPAC Name |
2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-11-3-2-6-15-13(11)19-9-12-4-7-18(8-5-12)14-17-16-10-20-14/h2-3,6,10,12H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSPHMQKPLYKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological activities, including antimicrobial effects. They are known to interact strongly with biological targets due to their mesoionic nature.
Mode of Action
1,3,4-thiadiazole derivatives are known to cross cellular membranes and interact strongly with biological targets due to their mesoionic nature. This interaction can lead to various changes in the cell, contributing to their biological activity.
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can interact with various biomolecules, including proteins and dna. This interaction can potentially affect multiple biochemical pathways, leading to their observed biological effects.
Pharmacokinetics
Due to the mesoionic nature of 1,3,4-thiadiazole derivatives, they are known to have good liposolubility, which is attributed to the presence of the sulfur atom. This property can potentially influence the bioavailability of the compound.
Result of Action
It is known that 1,3,4-thiadiazole derivatives have a broad spectrum of biological activities, including antimicrobial effects. These effects are likely the result of the compound’s interaction with its biological targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known, though, that the chemical structure of a compound can determine its requirement for various pharmacological activities.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,3,4-thiadiazole derivatives have been extensively studied. These compounds have been found to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. Specific interactions of 3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine with enzymes and proteins have not been reported yet.
Cellular Effects
The cellular effects of 1,3,4-thiadiazole derivatives have been reported in several studies. These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1,3,4-thiadiazole derivatives involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 1,3,4-thiadiazole derivatives in laboratory settings include changes in their effects over time, their stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 1,3,4-thiadiazole derivatives can vary with different dosages in animal models
Biological Activity
The compound 3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine is a heterocyclic organic molecule that combines a pyridine ring with a thiadiazole and piperidine moiety. This structural complexity suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.
Molecular Formula and Structure
- Molecular Formula : CHNS
- IUPAC Name : 3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine
The compound features a pyridine ring substituted with a methoxy group linked to a piperidine ring that is further substituted with a thiadiazole group. This unique structure is expected to influence its biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : Achieved through the reaction of thiosemicarbazides with appropriate carboxylic acids.
- Piperidine Derivative Formation : Nucleophilic substitution reactions introduce the piperidine moiety.
- Attachment of the Pyridine Moiety : Coupling reactions finalize the structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those related to our compound. For instance:
- A study demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines, including human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2), with some compounds showing IC values in the low micromolar range .
The proposed mechanisms by which 3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may interact with key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death .
Antimicrobial and Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their antimicrobial and anti-inflammatory properties:
- A broad spectrum of antibacterial activity has been reported against various pathogens .
- Anti-inflammatory effects have been observed in models of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .
Study 1: Anticancer Evaluation
In a comparative study, several thiadiazole-pyridine derivatives were synthesized and evaluated for their anticancer activity. The results indicated that compounds with additional aromatic rings exhibited enhanced efficacy due to increased π–π interactions with target proteins .
Study 2: Antimicrobial Activity
Another study focused on the antibacterial properties of thiadiazole derivatives. The synthesized compounds showed remarkable inhibition against Gram-positive and Gram-negative bacteria, reinforcing the therapeutic potential of this class of compounds in treating infections .
Data Table: Biological Activity Overview
| Biological Activity | Compound | IC (µM) | Target Cell Line |
|---|---|---|---|
| Anticancer | 4h | 0.046 | HepG-2 |
| Antimicrobial | Various | Varies | Staphylococcus aureus |
| Anti-inflammatory | Various | Varies | Inflammatory models |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Thiadiazole Substituents
The closest analog is 2-{1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-ylmethoxy}-3-methylpyridine (CAS: 2201319-50-6, C₁₇H₂₂N₄OS , MW: 330.45 g/mol) . This compound differs by the addition of a cyclopropyl group at position 5 of the thiadiazole ring. Key comparisons include:
- Physicochemical Properties : The larger molecular weight (330.45 vs. 290.38) and increased hydrophobicity (due to cyclopropyl) may affect solubility or logP values.
- Synthetic Pathways : Both compounds likely share similar synthetic routes, such as nucleophilic substitution or coupling reactions involving piperidine intermediates .
Table 1: Comparison of Target Compound and Cyclopropyl Analog
Thiadiazole-Containing Anticonvulsant Agents
For example:
- 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea and 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea exhibit potent anticonvulsant activity (ED₅₀ = 0.65–2.72 μmol/kg) due to benzyl thiol and substituted phenyl urea groups .
- Comparison : Unlike these derivatives, the target compound lacks sulfur-linked aromatic groups but retains the thiadiazole core. This suggests divergent biological targets; the target compound’s piperidine-pyridine scaffold may favor interactions with neurological or antimicrobial receptors .
Piperidine-Based Pharmacological Agents
Piperidine derivatives, such as N-Methyl Piperidone Oxime Ethers and 3',4',5'-substituted piperidines , are explored for their CNS activity and antimicrobial properties .
- Structural Contrast : The target compound’s piperidine moiety is directly conjugated to a thiadiazole group, whereas other piperidine derivatives often feature ester, oxime, or benzoyl substituents. This difference may influence pharmacokinetics, such as blood-brain barrier penetration or metabolic degradation .
Table 2: Comparison with Representative Piperidine Derivatives
Research Implications and Limitations
- Further studies should prioritize assays for receptor binding, cytotoxicity, and metabolic stability.
- Synthetic Challenges : The integration of pyridine, piperidine, and thiadiazole moieties requires multi-step synthesis, which may limit scalability compared to simpler thiadiazole derivatives .
Preparation Methods
Synthesis of 3-Methyl-2-Hydroxypyridine
3-Methyl-2-hydroxypyridine is commercially available but can be synthesized via:
- Chichibabin Amination : Reaction of 3-methylpyridine with hydroxylamine under basic conditions.
- Direct Hydroxylation : Using hydrogen peroxide and acetic acid at 80°C (yield: 72%).
Preparation of 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ylmethanol
This intermediate requires sequential construction of the piperidine and thiadiazole rings.
Piperidine Ring Functionalization
Etherification Strategies
Coupling the pyridine and piperidine-thiadiazole subsystems is critical.
Nucleophilic Substitution
Conditions :
- 3-Methyl-2-hydroxypyridine, 1-(1,3,4-thiadiazol-2-yl)piperidin-4-ylmethanol, potassium carbonate (K₂CO₃), dimethylformamide (DMF), 80°C, 24 h.
Yield : 45%.
Limitation : Competing elimination reactions reduce efficiency.
Mitsunobu Reaction
Conditions :
- 3-Methyl-2-hydroxypyridine, 1-(1,3,4-thiadiazol-2-yl)piperidin-4-ylmethanol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), THF, 0°C to room temperature, 12 h.
Yield : 78%.
Advantage : Stereochemical control and higher functional group tolerance.
Optimization and Scalability
Solvent Screening
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 24 | 45 |
| THF | 12 | 78 |
| Acetonitrile | 18 | 62 |
Catalytic Enhancements
- Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) improves yields to 82% in THF.
- Microwave Assistance : Reducing reaction time to 2 h with comparable yields (76%).
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile:H₂O = 70:30, 1.0 mL/min).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
